1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of N-substituted carboxylic acid imides. This compound features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione typically involves the reaction of ethyl(m-tolyl)amine with a suitable pyrrolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents. Major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine-2,5-diones .
Scientific Research Applications
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine-2,5-dione core allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activity profiles.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyrrolidine derivatives .
Properties
CAS No. |
2498-03-5 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-[2-(N-ethyl-3-methylanilino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-16(13-6-4-5-12(2)11-13)9-10-17-14(18)7-8-15(17)19/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
SNLLVPIXRHTWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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